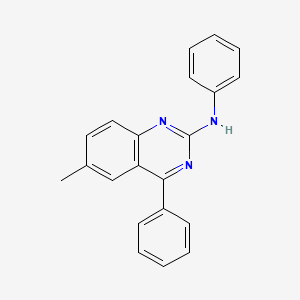

6-methyl-N,4-diphenylquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-N,4-diphenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)24-21(23-19)22-17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADHZYINNPRTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry Approaches Applied to 6 Methyl N,4 Diphenylquinazolin 2 Amine and Quinazoline Systems

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in understanding the binding mechanism of quinazoline (B50416) derivatives and correlating their docking scores with their biological activities.

For a molecule like 6-methyl-N,4-diphenylquinazolin-2-amine, molecular docking can be employed to explore its potential interactions with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. researchgate.net The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. These scores provide an estimate of the strength of the ligand-receptor interaction.

The stability of a ligand-receptor complex is dictated by a variety of non-covalent interactions. Molecular docking simulations allow for a detailed analysis of these contacts, which are crucial for the biological activity of quinazoline derivatives.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. In many quinazoline-based inhibitors, the quinazoline core is responsible for forming key hydrogen bonds with the hinge region of kinase domains. researchgate.net For this compound, the nitrogen atoms in the quinazoline ring and the exocyclic amine group are potential hydrogen bond donors and acceptors that can interact with amino acid residues in a target's active site.

Below is an illustrative table detailing the types of intermolecular contacts that could be identified for a quinazoline derivative in a hypothetical protein binding site through molecular docking.

| Interaction Type | Ligand Moiety | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Quinazoline N1 | Methionine | 2.9 |

| Hydrogen Bond | Amine NH | Aspartic Acid | 3.1 |

| π-π Stacking | Phenyl Ring 1 | Phenylalanine | 3.5 |

| π-π Stacking | Quinazoline Ring | Tryptophan | 3.8 |

| Hydrophobic | Methyl Group | Leucine, Valine | < 4.0 |

This table is for illustrative purposes and does not represent experimental data for this compound.

A significant advantage of molecular docking is its ability to predict whether a compound is likely to bind to a specific biological target. By docking this compound against a panel of different proteins, researchers can generate a profile of its potential targets. The binding affinity scores from these simulations can help prioritize which targets are most likely to be modulated by the compound.

Furthermore, by comparing the binding modes and interaction patterns of a compound across different targets, it is possible to predict its specificity. For instance, if a quinazoline derivative forms a unique and highly favorable set of interactions with one protein but binds poorly to other, closely related proteins, it is predicted to be a specific inhibitor. This in silico approach significantly narrows down the experimental work required for target validation and can guide the design of more selective inhibitors to minimize off-target effects. biorxiv.orgbohrium.com Computational tools can help identify the binding pockets of a target and predict the druggability of these sites. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility and conformational changes of both the ligand and the protein over time. nih.gov

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules. For quinazoline systems, MD simulations are employed to assess the stability of the docked poses, explore the conformational landscape of the ligand in the binding site, and calculate binding free energies. brieflands.com

After a binding pose is predicted by molecular docking, MD simulations can be run to evaluate its stability. nih.gov If the ligand remains in the binding pocket in a stable conformation throughout the simulation, it provides confidence in the docking result. Key metrics used to assess stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions and the root-mean-square fluctuation (RMSF) of individual amino acid residues. Lower RMSD values generally indicate a more stable complex. researchgate.net

The flexibility of different regions of the protein upon ligand binding can also be analyzed. This can reveal allosteric sites or conformational changes that may be important for the protein's function and the ligand's mechanism of action.

The following table illustrates the kind of data that can be obtained from an MD simulation to assess complex stability.

| Metric | Component | Average Value | Interpretation |

| RMSD (Å) | Protein Backbone | 1.5 | Stable protein structure |

| RMSD (Å) | Ligand | 0.8 | Stable ligand binding pose |

| RMSF (Å) | Active Site Residues | < 1.0 | Low flexibility, indicating stable interactions |

| RMSF (Å) | Loop Regions | 2.5 | Higher flexibility, as expected |

This table is for illustrative purposes and does not represent experimental data for this compound.

Free energy landscape (FEL) analysis is a sophisticated computational technique that can be applied to MD simulation trajectories to explore the different conformational states of a system and the energetic barriers between them. mdpi.comnih.gov By plotting the free energy of the system as a function of one or more reaction coordinates (e.g., the distance between the ligand and the protein), a multi-dimensional surface is generated.

The minima on this landscape represent stable or metastable conformational states of the ligand-protein complex. uzh.ch The depth of these minima corresponds to the stability of the states, while the barriers between them provide information about the kinetics of conformational transitions. uzh.ch For this compound, FEL analysis could reveal the most stable binding modes, identify transient intermediate states during the binding or unbinding process, and elucidate the pathways of conformational change within the active site. This level of detail is invaluable for understanding the complete binding process and for designing molecules with optimized binding kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are then used to predict the activity of new, untested compounds.

For a series of quinazoline derivatives, a QSAR model can be developed by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. The model is then trained on a set of compounds with known biological activities (e.g., IC50 values). Once a statistically robust model is established, it can be used to predict the activity of this compound and other novel quinazoline analogs. nih.govnih.gov

The insights gained from QSAR models can guide the modification of the lead compound to enhance its activity. For example, if the model indicates that a particular region of the molecule would benefit from increased hydrophobicity, medicinal chemists can synthesize derivatives with appropriate substituents. nih.gov The reliability of QSAR models is often validated through internal and external cross-validation procedures. nih.gov

An example of a QSAR data table for a series of quinazoline derivatives is shown below.

| Compound ID | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area | Experimental pIC50 | Predicted pIC50 |

| 1 | 4.2 | 350.4 | 65.7 | 7.8 | 7.7 |

| 2 | 4.5 | 364.5 | 65.7 | 8.1 | 8.0 |

| 3 | 3.9 | 336.4 | 75.9 | 7.5 | 7.6 |

| This compound | Calculated | Calculated | Calculated | Unknown | Predicted |

This table is for illustrative purposes. The values for this compound would be calculated and its activity predicted by the established QSAR model.

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. Both 2D and 3D-QSAR models have been extensively developed for various series of quinazoline derivatives to guide the design of more potent molecules.

2D-QSAR: These models establish a mathematical relationship between biological activity and 2D molecular descriptors, such as topological, constitutional, and physicochemical parameters. For instance, a 2D-QSAR analysis was conducted on a set of 31 quinazoline derivatives with inhibitory activity against human lung cancer, resulting in a model with strong predictive capabilities (R² = 0.745, R²_test = 0.941). nih.gov Such models help in understanding the general structural requirements for activity.

3D-QSAR: Three-dimensional QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of steric and electrostatic fields around the molecules. tandfonline.com These models are built by aligning a series of active compounds and calculating their interaction energies with a probe atom on a 3D grid.

In a study on antimalarial quinazoline derivatives, both CoMFA and CoMSIA models were developed, showing good predictive ability. tandfonline.com The CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields, proved particularly insightful. tandfonline.com Similarly, 3D-QSAR studies on 6-arylquinazolin-4-amines, which are structurally related to this compound, identified them as potent inhibitors of kinases like Clk4 and Dyrk1A. nih.gov The resulting models showed high correlation coefficients, indicating their reliability for predicting the activity of new analogues. nih.gov The contour maps generated from these analyses are especially valuable, as they visually represent regions where modifications to the molecular structure are likely to increase or decrease biological activity. tandfonline.comfrontiersin.org For example, blue cubes in a CoMSIA map might indicate areas where bulky, electropositive groups are favored, while red cubes would suggest unfavorable regions for such groups. researchgate.net

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Quinazoline Derivatives

| Model Type | Target/Activity | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial (DHFR) | 0.63 | 0.83 | 0.70 | tandfonline.com |

| CoMSIA | Antimalarial (DHFR) | 0.584 | 0.816 | 0.73 | tandfonline.com |

| 3D-QSAR | Dyrk1A Inhibition | 0.82 | 0.85 | - | nih.gov |

| 3D-QSAR | Clk4 Inhibition | 0.79 | 0.88 | - | nih.gov |

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of quinazoline derivatives. These descriptors fall into several categories, including electronic, steric, topological, and quantum-chemical properties. nih.gov

Studies have shown that for anticancer activity, descriptors such as constitutional, functional, chemical, and charge-related parameters are significant. nih.gov In one 2D-QSAR study on quinazoline derivatives as antitumor agents, four key descriptors were identified as being highly influential: the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, surface tension, and the number of hydrogen-bond donors. researchgate.net

For a series of 6-arylquinazolin-4-amine derivatives acting as DYRK1A inhibitors, a QSAR model was developed using descriptors like HOMO and LUMO energies, charge on a specific carbon atom (qCsub), surface area grid (SAG), and molecular weight (MW). bohrium.com The statistical robustness of this model highlighted the importance of these electronic and steric parameters in determining inhibitory potency. bohrium.com Understanding which descriptors drive activity allows medicinal chemists to rationally modify structures, for example, by adding hydrogen bond donors or altering the electronic distribution to enhance potency. researchgate.net

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. These methods are used to optimize molecular geometries and calculate a wide range of electronic properties. nih.govnih.gov

DFT calculations with basis sets like B3LYP/6-31G have been employed to determine the optimized geometries of quinazoline derivatives. nih.govresearchgate.net A fundamental application of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

Electronic Properties and Reactivity Prediction

The energies of the HOMO and LUMO orbitals and the gap between them (HOMO-LUMO gap) are critical for understanding a molecule's electronic properties and chemical reactivity. scirp.org

HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value corresponds to a better electron-donating capacity.

LUMO Energy (ELUMO): Indicates the ability of a molecule to accept an electron. A lower ELUMO value suggests a better electron-accepting capacity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap implies that the molecule is more reactive and can be more easily excited. scirp.org

These parameters are frequently used as descriptors in QSAR models, as they can directly relate to how a molecule interacts with a biological target. bohrium.comsdiarticle3.com For instance, DFT calculations have been used to examine the reactive properties of newly synthesized quinazoline derivatives, with local reactive descriptors and molecular electrostatic potential (MEP) maps predicting sites of chemical reactivity. nih.govresearchgate.net The MEP plot visually shows the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Virtual Screening Techniques for Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For quinazoline systems, both ligand-based and structure-based virtual screening approaches are employed to discover novel analogues. nih.govnih.gov

In ligand-based virtual screening, a known active compound is used as a template to find other molecules in a database with similar properties (e.g., shape, pharmacophoric features). frontiersin.org For example, a potent quinazoline-based EGFR inhibitor can be used to develop an e-pharmacophore model, which is then used to screen databases like eMolecules to find new hits. frontiersin.org

Structure-based virtual screening, which includes molecular docking, requires the 3D structure of the biological target (e.g., an enzyme or receptor). In this approach, candidate molecules are computationally "docked" into the active site of the target, and their binding affinity is scored. This method was successfully used to identify novel JAK2 inhibitors from chemical libraries by docking them into the enzyme's active site, leading to the discovery of a new potent quinazoline derivative. nih.gov These screening methods can efficiently filter millions of compounds down to a manageable number for experimental testing, significantly accelerating the drug discovery process. researchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Focus on Methodologies and Predictive Models)

A promising drug candidate must not only be potent but also possess favorable ADME properties. In silico ADME prediction is now a standard part of the early drug discovery process, helping to identify and eliminate compounds with poor pharmacokinetic profiles before they enter costly experimental testing. nih.govresearchgate.net

Various computational models and software tools are available for predicting ADME properties. Online servers like SwissADME and admetSAR are widely used to calculate a range of parameters based on a molecule's structure. healthinformaticsjournal.comnih.gov These tools can predict:

Absorption: Parameters like intestinal absorption, Caco-2 permeability, and compliance with Lipinski's rule of five. nih.gov

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding. healthinformaticsjournal.com

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the route of elimination.

Toxicity: Predictions for properties like mutagenicity (AMES test) and carcinogenicity. healthinformaticsjournal.com

For newly designed quinazoline derivatives, these predictive models have been used to assess their drug-likeness and pharmacokinetic profiles. nih.govacs.org For example, in a study designing new EGFR inhibitors, 18 novel quinazoline molecules were evaluated for their ADMET profiles, revealing promising characteristics for further development. nih.govacs.org These in silico predictions are crucial for prioritizing which compounds to synthesize and test in vitro and in vivo. bohrium.combiointerfaceresearch.com

Application of Machine Learning and Artificial Intelligence in Quinazoline Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug design by leveraging large datasets to build highly predictive models. nih.govmednexus.org These advanced computational techniques are applied at various stages of the drug discovery pipeline, including target identification, virtual screening, QSAR, and ADME/T prediction. nih.govnih.gov

In the context of quinazoline design, ML algorithms like Support Vector Machines (SVM) have been used to develop robust QSAR models. For example, an ML-based SVM technique was employed in a QSAR study of 31 quinazoline derivatives against the MCF-7 breast cancer cell line, demonstrating a strong correlation between predicted and observed biological activities. biointerfaceresearch.com

Deep learning, a subset of ML, is also being used to predict molecular properties and generate novel molecular structures with desired characteristics. nih.gov AI and ML can accelerate the screening of vast chemical libraries, design new compounds from scratch, and predict clinical trial outcomes, thereby reducing the time and cost associated with bringing new quinazoline-based drugs to market. nih.govresearchgate.net As the volume of pharmacological data grows, the role of AI and ML in designing the next generation of quinazoline therapeutics is expected to expand significantly. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

Structure Activity Relationship Sar Investigations of 6 Methyl N,4 Diphenylquinazolin 2 Amine Analogues

Systematic Exploration of Substituent Effects on the Quinazoline (B50416) Scaffold

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused benzene (B151609) ring. arabjchem.org Structure-activity relationship studies have shown that positions 6 and 7 of the quinazoline core are particularly amenable to substitution, often leading to enhanced potency and selectivity. nih.gov

Generally, the introduction of small, lipophilic groups at these positions is favorable. Electron-donating groups, such as methoxy (B1213986) groups at the 6- and 7-positions, have been shown to increase the activity of quinazoline derivatives in certain contexts, such as in the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov Conversely, the placement of bulky substituents can be detrimental, potentially causing steric hindrance that prevents optimal binding to the target protein.

Table 1: Effect of General Substituents on the Quinazoline Ring on Biological Activity

| Position of Substitution | Type of Substituent | General Effect on Activity | Target Class Example |

|---|---|---|---|

| C-6 / C-7 | Small lipophilic groups (e.g., -OCH₃) | Often increases potency | Kinase Inhibitors (EGFR) nih.gov |

| C-6 | Halogen (e.g., -Br, -I) | Can improve potency | Anticancer agents nih.gov |

| C-6 / C-8 | Halogen atoms | May improve antimicrobial activity | Antimicrobial agents nih.gov |

This table provides a generalized summary based on findings across various quinazoline series.

Positional and Electronic Influence of the C-6 Methyl Group on Biological Modulation

The methyl group at the C-6 position of the 6-methyl-N,4-diphenylquinazolin-2-amine scaffold plays a significant role in modulating its biological profile. This substitution is not merely a placeholder but exerts specific electronic and positional effects that can enhance interactions with molecular targets. The C-6 position is often located in a region of the binding pocket where small, hydrophobic groups can be accommodated, leading to favorable van der Waals interactions.

The electron-donating nature of the methyl group can increase the electron density of the quinazoline ring system, which may enhance key interactions, such as hydrogen bonding involving the quinazoline nitrogens, with the target protein. researchgate.net In many quinazoline-based inhibitors, substitutions at the 6- and 7-positions are well-tolerated and can be used to optimize activity. nih.gov

Studies on related 6-substituted quinazolinone analogues have demonstrated that a methyl group at this position can lead to potent cytotoxic activity. nih.gov The placement of a methyl group at the para position of a connected phenyl moiety (relative to the quinazoline core) has also been shown to increase potency more than a meta-position substitution, indicating the sensitivity of the target's binding pocket to the precise location of even small alkyl groups. nih.gov

Conformational and Steric Contributions of N-Phenyl Substitution at the 2-Amine Position

Substitutions on this N-phenyl ring can have profound steric and electronic effects. Bulky groups may cause steric clashes, preventing the ligand from adopting the optimal binding pose. Conversely, smaller substituents in the ortho-, meta-, or para-positions can be used to probe the topology of the binding pocket and establish additional favorable interactions. For example, in a series of N,2-diphenylquinazolin-4-amine derivatives, various substitutions on the N-phenyl ring, including nitro and chloro groups, led to significant differences in antimicrobial activity, highlighting the importance of the electronic nature and position of these substituents. lums.ac.ir The introduction of electron-withdrawing groups like nitro or chloro groups on this phenyl ring has been shown to modulate the antibacterial profile of the compounds. lums.ac.ir

Role of the C-4 Phenyl Group in Modulating Molecular Recognition

The phenyl group at the C-4 position of the quinazoline scaffold is pivotal for molecular recognition in many classes of inhibitors, particularly those targeting protein kinases. nih.gov This phenylamino (B1219803) moiety often inserts into the ATP-binding pocket, where it can engage in crucial hydrophobic and π-π stacking interactions with amino acid residues. nih.gov The nitrogen atom of the 4-amino linker frequently forms a key hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in place. nih.gov

The substitution pattern on this C-4 phenyl ring is a primary focus of SAR studies to enhance potency and selectivity. nih.gov

Para-substitutions: These are often well-tolerated and can be used to extend into solvent-exposed regions or interact with specific sub-pockets. However, in some cases, para-substitutions can be detrimental to activity. nih.gov

Meta-substitutions: These can influence the orientation of the phenyl ring within the binding site. A meta-chloro aniline (B41778) residue, for example, has been used to ensure a good basal activity for NF-κB inhibition. nih.gov

Ortho-substitutions: These can cause a significant twist in the phenyl ring's conformation, which can either be beneficial by enabling new interactions or detrimental by disrupting the optimal binding pose.

The VEGFR-2 binding site, for instance, has been suggested to be more accommodating toward the introduction of bulk at the 4-position of the quinazoline scaffold compared to the EGFR binding site. nih.gov This demonstrates how modifications at the C-4 phenyl group can be exploited to achieve selectivity between different molecular targets.

Table 2: Influence of C-4 Phenyl Ring Substitution on Kinase Inhibition

| Compound Series | Substitution on C-4 Phenyl Ring | Target | Resulting Activity (IC₅₀) |

|---|---|---|---|

| Quinazolin-4-one Hybrids | Unsubstituted | EGFR | Lower Potency |

| Quinazolin-4-one Hybrids | 4-Fluoro | EGFR | High Potency |

| Quinazolin-4-one Hybrids | 4-Chloro | EGFR | Highest Potency |

Data synthesized from studies on quinazolin-4-one/3-cyanopyridin-2-one hybrids targeting EGFR. nih.gov The trend shows a preference for halogens at the para-position, with Cl > Br > F.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features required for a molecule's biological activity into a three-dimensional map. tandfonline.com For quinazoline derivatives, these models are developed based on the SAR data from a series of active analogues and are instrumental in the rational design of new, more potent compounds. nih.govnih.gov

A typical pharmacophore model for a quinazoline-based kinase inhibitor often includes:

Hydrogen Bond Acceptors: Corresponding to the N1 and N3 atoms of the quinazoline core, which are crucial for hinge-binding in kinases. nih.gov

Aromatic Rings: Representing the quinazoline scaffold itself and the phenyl rings at the C-4 and N-2 positions, which engage in hydrophobic and stacking interactions.

Hydrophobic Features: Often corresponding to the C-6 methyl group or other lipophilic substituents that occupy hydrophobic pockets in the target protein.

Hydrogen Bond Donors: Usually the amine linker at the C-4 position.

These models, often developed in conjunction with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provide visual representations of regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.govfrontiersin.org Such models serve as effective filters in virtual screening campaigns to identify novel chemical scaffolds and guide the derivatization of existing leads to enhance their interaction with the desired biological target. tandfonline.comnih.gov

Correlation between Structural Modifications and Molecular Target Interactions

The ultimate goal of SAR studies is to understand how specific chemical changes translate into concrete interactions at the molecular level. For quinazoline derivatives, this involves correlating structural modifications with their binding modes within the active site of a target protein, an endeavor greatly aided by molecular docking and X-ray crystallography. researchgate.netsemanticscholar.org

Quinazoline Core: The fundamental quinazoline ring system acts as the primary scaffold. Its N1 and N3 atoms are key hydrogen bond acceptors. For instance, in EGFR, the N1 atom typically forms a hydrogen bond with the backbone NH of Met793 in the hinge region, a critical interaction for potent inhibition. nih.gov

C-6 Methyl Group: This group often fits into a small hydrophobic pocket lined by residues such as Ala719 and Leu820 in EGFR, contributing to binding affinity through favorable van der Waals forces. nih.gov

C-4 Phenylamino Group: This moiety is arguably the most critical for kinase recognition. The aniline substituent is oriented toward the entrance of the ATP-binding pocket. Substitutions on this ring can form additional interactions; for example, a substituent might form a hydrogen bond with a nearby threonine or aspartate residue, significantly enhancing potency. nih.gov

N-2 Phenylamino Group: The orientation and substitution of this group can influence interactions in other regions of the binding site. Depending on the target, this group may point towards the solvent-exposed region or a more confined sub-pocket, where its interactions can dictate selectivity.

Table 3: Correlation of Structural Features with Specific Molecular Interactions in Kinases (e.g., EGFR)

| Molecular Feature | Structural Modification | Key Interaction Type | Interacting Residue Example | Consequence of Interaction |

|---|---|---|---|---|

| Quinazoline N1 | (Core feature) | Hydrogen Bond | Met793 | Anchors the inhibitor in the hinge region nih.gov |

| C-6 Methyl | Addition of methyl group | Hydrophobic Interaction | Ala719, Leu820 | Increases binding affinity nih.gov |

| C-4 Phenylamino Linker | (Core feature) | Hydrogen Bond | Met793 | Essential for anchoring |

Molecular Mechanisms of Action and Biological Target Engagement of Quinazoline 2 Amine Derivatives

Inhibition and Modulation of Key Enzyme Systems

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. nih.govresearchgate.net Derivatives of quinazoline are known to modulate the activity of numerous key enzyme systems critical to cellular function and disease progression. The versatility of the quinazoline ring, particularly at positions 2 and 4, allows for substitutions that can be tailored to fit the active sites of specific enzymes, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govderpharmachemica.com

Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Mechanisms

The quinazoline nucleus is a privileged scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net The 4-anilinoquinazoline (B1210976) framework, in particular, has been crucial in the design of potent anticancer agents. nih.govfrontiersin.org These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signal transduction pathways that lead to cell proliferation, angiogenesis, and metastasis.

Key interactions for 4-anilinoquinazoline inhibitors include hydrogen bonding between the N1 atom of the quinazoline ring and the backbone of a methionine residue (Met793) in the hinge region of the EGFR active site. The 4-anilino group extends into a hydrophobic pocket, and substitutions on this phenyl ring can significantly influence potency and selectivity. While specific data for 6-methyl-N,4-diphenylquinazolin-2-amine is not available, its structural similarity to known 4-anilinoquinazoline inhibitors suggests a potential for EGFR interaction. For instance, a study on 6-substituted-4-(3-bromophenylamino)quinazolines demonstrated that modifications at the C-6 position could enhance antitumor activity. researchgate.net Furthermore, the introduction of an aryl urea (B33335) group at the C-6 position of a 4-anilinoquinazoline scaffold has been shown to increase the possibility of interactions with key amino acids in the active pocket, thereby improving binding affinity. frontiersin.org

Table 1: EGFR and VEGFR-2 Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound ID | Structure | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Compound 1 | N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR | 0.096 |

| Gefitinib (B1684475) | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | - |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR | - |

This table presents data for illustrative quinazoline derivatives to demonstrate the scaffold's potential. Data sourced from multiple studies. mdpi.com

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.net Several quinazoline derivatives have been identified as potent inhibitors of PI3K isoforms. Research has highlighted that 2-amino-4-methylquinazoline derivatives can act as highly potent class I PI3K inhibitors. researchgate.net

The mechanism of inhibition often involves interactions with key residues in the ATP-binding pocket of the PI3K enzyme. For example, in some derivatives, a sulfonamide moiety has been shown to form a critical interaction with Lys802, significantly enhancing potency against the PI3Kα isoform. The quinazoline core itself typically engages in hinge-binding interactions. While direct evidence for this compound is lacking, the 2-aminoquinazoline (B112073) scaffold is a known starting point for developing PI3K inhibitors. The N-phenyl and 4-phenyl substitutions on the title compound would influence its steric and electronic properties, which would determine its specific binding affinity and isoform selectivity within the PI3K family.

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, like those with BRCA mutations. While many known PARP inhibitors are based on quinazolinone or quinazoline-2,4-dione scaffolds, the broader quinazoline class has been explored for this target. nih.govresearchgate.net These inhibitors function by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the catalytic domain of the PARP enzyme.

The interaction typically involves the lactam portion of the quinazolinone ring mimicking the nicotinamide moiety of NAD+. Although this compound does not possess the quinazolinone core, the general aromatic and hydrogen-bonding characteristics of the quinazoline structure could potentially allow for interactions with the PARP active site. However, studies specifically linking 2-aminoquinazoline derivatives to potent PARP inhibition are less common than those for their quinazolinone counterparts.

DNA Gyrase and Other DNA-Binding Enzyme Interactions

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it an excellent target for antibacterial agents. nih.gov Certain quinazoline derivatives have been investigated as inhibitors of this enzyme. A study of novel N,2-diphenylquinazolin-4-amine derivatives showed moderate to good antibacterial activity, and molecular docking studies suggested that these compounds could bind to the ATP-active pocket of E. coli DNA gyrase B. lums.ac.ir

The proposed mechanism involves the quinazoline scaffold fitting into the enzyme's active site, with various substituents influencing the binding energy. For instance, in a series of N,2-diphenylquinazolin-4-amines, a derivative with a 4-nitrophenyl group at the N-position (compound 3c) exhibited the highest binding energy in docking simulations, suggesting a strong interaction. lums.ac.ir Although this is a 4-amino derivative, the shared N,2-diphenylquinazoline core with the title compound suggests that this compound could potentially interact with DNA gyrase, though its specific binding mode and inhibitory activity would require experimental validation.

Table 2: Molecular Docking Scores of N,2-Diphenylquinazolin-4-amine Derivatives against DNA Gyrase

| Compound ID | N-Phenyl Substituent | Docking Score (kcal/mol) |

|---|---|---|

| 3a | Phenyl | -5.08 |

| 3b | 3-Nitrophenyl | -5.92 |

| 3c | 4-Nitrophenyl | -6.13 |

| 3d | 4-Chlorophenyl | -5.61 |

| 3e | 4-Methylphenyl | -5.19 |

| 3f | 4-Methoxyphenyl | -5.48 |

| 3g | 3,4-Dichlorophenyl | -5.79 |

Data adapted from a molecular docking study on N,2-diphenylquinazolin-4-amine derivatives. lums.ac.ir

Cholinesterase Enzyme Inhibition and Related Activities

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. The versatile quinazoline scaffold has been explored for the development of cholinesterase inhibitors. Various derivatives, including those with substitutions at the 2 and 4 positions, have demonstrated the ability to inhibit both AChE and BuChE. The inhibitory mechanism typically involves the quinazoline core interacting with the catalytic or peripheral anionic site of the enzyme.

Thymidylate Synthesis Pathway Modulation

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate (TMP), a necessary precursor for DNA synthesis. Inhibition of TS is a well-established strategy in cancer chemotherapy. Nonclassical quinazoline-based antifolates have been developed as potent TS inhibitors. nih.gov These compounds act as mimics of the natural cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, and compete for its binding site on the enzyme.

Studies have shown that 2-aminoquinazoline derivatives are generally potent inhibitors of L1210 TS. nih.gov The structure-activity relationship indicates that the 2-amino group and various substitutions on the phenyl ring attached via the C-6 methyl group are important for inhibitory potency. While these known inhibitors have a different substitution pattern than this compound, the findings underscore the potential of the 2-aminoquinazoline scaffold to interact with and inhibit thymidylate synthase. nih.gov

Diacylglycerol Kinase Alpha (DGK-α) Inhibition

While direct studies on the inhibitory activity of this compound against Diacylglycerol Kinase Alpha (DGK-α) are not extensively documented in publicly available research, the broader class of kinase inhibitors often exhibits cross-reactivity. DGKα is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a negative regulator of DAG-mediated signaling pathways, which are crucial for T-cell activation. nih.gov The inhibition of DGKα can enhance immune responses by prolonging DAG signaling. nih.gov

The discovery of DGKα inhibitors has often been driven by phenotypic screening. For instance, a dual inhibitor of DGKα and DGKζ, BMS-502, was identified through such a strategy. researchgate.net Although BMS-502 has a different core structure (a naphthyridinone), the general principle of targeting the ATP-binding site of kinases is a common strategy in drug discovery. researchgate.net Given that many quinazoline derivatives are designed as kinase inhibitors, it is plausible that compounds with the this compound scaffold could be evaluated for their potential to inhibit DGKα. However, without specific experimental data, this remains a hypothesis.

G-Protein Coupled Receptor (GPCR) Modulations

The 2-aminoquinazoline heterocycle has been identified as a promising scaffold for the development of antagonists for the adenosine (B11128) A2A receptor (A2AR). nih.govnih.gov The A2AR is a G-protein coupled receptor that plays a significant role in various physiological processes, including the regulation of inflammation, neurotransmission, and cardiovascular function. nih.gov A2AR antagonists are being investigated for their therapeutic potential in neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy. nih.govnih.gov

Structure-activity relationship (SAR) studies on 2-aminoquinazoline derivatives have provided insights into the structural requirements for potent A2AR antagonism. For example, substitutions at the C6 and C7 positions of the quinazoline ring, as well as the introduction of specific side chains at the C2-amino group, can significantly enhance antagonist activity and improve physicochemical properties such as solubility. nih.gov One study highlighted that 6-bromo-4-(furan-2-yl)quinazolin-2-amine is a potent A2AR antagonist. nih.govnih.gov While the specific compound this compound has not been explicitly detailed as an A2AR antagonist in the reviewed literature, its core 2-aminoquinazoline structure suggests it is a candidate for such activity. The phenyl group at the C4 position and the methyl group at the C6 position would be key determinants of its binding affinity and selectivity for the A2AR.

| Compound Scaffold | Key Substitutions | A2A Receptor Affinity (Ki) | Reference |

| 2-aminoquinazoline | 6-bromo, 4-(furan-2-yl) | 20 nM | nih.govnih.gov |

| 2-aminoquinazoline | Various C6, C7, and C2-amino substitutions | 5 nM - 21 nM | nih.gov |

Interactions with Cellular Signaling Cascades Beyond Direct Enzyme/Receptor Binding

Quinazoline derivatives are well-known for their ability to modulate cellular signaling pathways that control cell proliferation and differentiation, primarily through the inhibition of protein kinases. ekb.egmdpi.com The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and is a key target for many quinazoline-based inhibitors. nih.govnih.gov This pathway governs essential cellular processes including cell growth, survival, and metabolism. nih.gov

Several FDA-approved cancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that activates the PI3K/Akt/mTOR pathway. nih.govmdpi.com More broadly, various quinazoline derivatives have been synthesized and shown to directly inhibit PI3K isoforms. nih.gov The general structure of this compound, with its aromatic substitutions, is consistent with scaffolds designed to fit into the ATP-binding pocket of kinases like PI3K. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. nih.gov

| Quinazoline Derivative Class | Targeted Pathway | Cellular Effect | References |

| Dimorpholinoquinazolines | PI3K/Akt/mTOR | Inhibition of Akt and mTOR phosphorylation, induction of apoptosis | nih.gov |

| 4-Anilinoquinazolines | EGFR -> PI3K/Akt/mTOR | Inhibition of cell proliferation | mdpi.com |

| General Quinazoline Derivatives | PI3K | Inhibition of cell growth and transformation | nih.gov |

Certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. nih.govnih.govnih.gov These compounds often act by binding to the colchicine (B1669291) site on tubulin, which disrupts the dynamics of microtubule assembly and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Research on 4-(N-cycloamino)phenylquinazolines and biarylaminoquinazolines has demonstrated their potent anti-tubulin activity. nih.govnih.gov For instance, compounds with a 4-anilinoquinazoline core, structurally related to this compound, have been shown to inhibit tubulin polymerization. nih.gov The substitution pattern on both the quinazoline ring and the aniline (B41778) moiety plays a crucial role in determining the potency of these inhibitors. The presence of a methyl group at the 6-position, as in the subject compound, has been shown to be compatible with cytotoxic activity in some series of quinazoline-based tubulin inhibitors, although it was less favorable than a methoxy (B1213986) group in one study. nih.gov

| Quinazoline Derivative Class | Mechanism | Cellular Effect | References |

| 4-(N-Cycloamino)phenylquinazolines | Tubulin polymerization inhibition (colchicine site) | G2/M cell cycle arrest, apoptosis | nih.govnih.gov |

| Biarylaminoquinazolines | Tubulin polymerization inhibition (colchicine site) | Cytotoxicity, cell cycle arrest | nih.gov |

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. frontiersin.org Small molecules that can inhibit this aggregation process are of significant interest as potential therapeutic agents. frontiersin.org While direct evidence for the effect of this compound on Aβ aggregation is not available, studies on structurally related quinazoline derivatives suggest a potential role.

A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives has been synthesized and evaluated for their ability to inhibit the aggregation of both Aβ40 and Aβ42. nih.gov These studies revealed that the substitution pattern on the quinazoline core is critical for anti-aggregation activity. For example, an N4-substituted DAQ derivative was found to be a potent inhibitor of Aβ40 aggregation, while the corresponding N2-isomer was more effective against Aβ42 aggregation. nih.gov These findings indicate that the quinazoline scaffold can be a useful template for designing novel anti-amyloid agents. The 2-amino-4-phenyl structure of this compound is related to the active DAQ derivatives, suggesting that it could potentially interact with Aβ peptides and modulate their aggregation.

| Quinazoline Derivative | Target | Inhibitory Concentration (IC50) | Reference |

| N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 aggregation | 80 nM | nih.gov |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 aggregation | 1.7 µM | nih.gov |

Mechanistic Insights into Broad-Spectrum Biological Modulations

Quinazoline-2-amine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. mdpi.comnih.gov The broad-spectrum biological modulations of these compounds stem from their ability to interact with a diverse range of biological targets, leading to effects such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net The mechanistic underpinnings of these activities are multifaceted, often involving the inhibition of key enzymes or the modulation of specific receptors.

The core quinazoline scaffold serves as a privileged structure, allowing for substitutions at various positions that can be tailored to achieve desired biological effects and target specificity. nih.govnih.gov This structural flexibility enables quinazoline-2-amine derivatives to engage with multiple biological pathways, contributing to their broad therapeutic potential.

One of the most extensively studied areas is their application as anticancer agents. mdpi.com Quinazoline derivatives have been shown to target several key proteins involved in cancer cell proliferation and survival. wikipedia.orgorientjchem.org For instance, certain derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGF-2). mdpi.comwikipedia.org By blocking the signaling pathways mediated by these receptors, these compounds can inhibit tumor growth and angiogenesis. wikipedia.org Additionally, some quinazoline derivatives have been found to inhibit other crucial enzymes in cancer progression, including poly-(ADP-ribose) polymerase (PARP) and thymidylate synthase. researchgate.netorientjchem.orgnih.gov

The antimicrobial and antifungal activities of these compounds are also noteworthy. mdpi.comnih.gov Some derivatives have demonstrated efficacy against a range of bacterial and fungal strains. nih.govlums.ac.ir The proposed mechanisms of action include the disruption of microbial cellular processes or the inhibition of essential enzymes, such as DNA gyrase in bacteria. lums.ac.ir

Furthermore, recent research has explored the potential of quinazoline derivatives as antiviral agents. researchgate.net Certain compounds have shown promising activity against various viruses, and their mechanism may involve the inhibition of viral enzymes that are critical for replication. researchgate.net The ability to act on a diverse set of targets underscores the broad-spectrum nature of these compounds. Some derivatives have also been identified as antagonists of the A2A adenosine receptor, suggesting potential applications in neurological disorders. mdpi.com

The following table summarizes the diverse biological activities of quinazoline-2-amine derivatives and their corresponding molecular targets or proposed mechanisms of action.

| Biological Activity | Molecular Target / Mechanism of Action |

| Anticancer | Inhibition of EGFR, VEGFR-2, PARP, Thymidylate Synthase mdpi.comresearchgate.netwikipedia.orgorientjchem.orgnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways researchgate.net |

| Antimicrobial | Inhibition of DNA gyrase, disruption of microbial processes lums.ac.ir |

| Antifungal | Inhibition of fungal growth mdpi.comnih.gov |

| Antiviral | Inhibition of viral replication enzymes researchgate.net |

| Neurological | Antagonism of A2A adenosine receptor mdpi.com |

Advanced Research Outlook and Emerging Directions for Quinazoline Based Chemical Biology

Rational Design of Multi-Target Directed Ligands Incorporating the Quinazoline (B50416) Scaffold

The complexity of multifactorial diseases like cancer has shifted focus from single-target drugs to multi-target directed ligands (MTDLs), which can modulate multiple biological targets simultaneously to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov The quinazoline scaffold has proven to be an exceptional platform for the rational design of such agents. nih.gov

The strategy behind designing these MTDLs involves incorporating essential pharmacophores for different targets into a single quinazoline-based molecule. nih.gov This approach offers advantages over drug combinations, including more predictable pharmacokinetic and pharmacodynamic profiles. researchgate.netrsc.org In cancer therapy, quinazoline derivatives have been engineered to act as dual cytotoxic and antiangiogenic agents. nih.gov For instance, certain quinazoline compounds have been found to be potent inhibitors of not only microtubule dynamics, a key cytotoxic target, but also multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, PDGFR-β, and EGFR. nih.gov This multi-pronged attack can lead to a significant reduction in tumor growth and metastasis. nih.gov

The structure-activity relationship (SAR) studies of the quinazoline scaffold reveal its suitability for modification at various positions, such as the 6- and 7-positions, which exhibit bulk tolerance, allowing for the addition of different functional groups to target multiple enzymes. nih.gov By conjugating or merging known pharmacophores, researchers have successfully developed quinazoline derivatives that exhibit a range of effects, including DNA damage, pro-apoptosis, and inhibition of various tyrosine kinases beyond just EGFR. researchgate.net This rational design strategy is pivotal in creating next-generation therapeutics that can combat the intricate nature of complex diseases. nih.govnih.gov

Discovery of Novel Biological Targets for Quinazoline Derivatives

The therapeutic versatility of quinazoline derivatives stems from their ability to interact with a wide range of biological targets. ontosight.ainih.gov While protein kinases like EGFR and VEGFR are well-established targets for many clinically used quinazoline-based drugs, ongoing research continues to uncover novel targets, expanding their therapeutic potential. mdpi.comnih.gov

Recent studies have identified several new molecular targets for this class of compounds:

Histone Deacetylase (HDAC): Some quinazoline derivatives have been designed as dual inhibitors of PI3K and HDAC, targeting both signaling pathways and epigenetic regulation in cancer. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Covalent inhibitors of pan-FGFR have been discovered among quinazoline compounds, showing potent enzymatic activity toward FGFR-1/2/3/4 and significant antiproliferative effects. nih.gov

β-ketoacyl-ACP-synthase II (FabF): Using Activity-Based Protein Profiling (ABPP), FabF was identified as a novel target for acrylamide-functionalized quinazoline derivatives in pathogenic bacteria. These compounds inhibit fatty acid biosynthesis, leading to bacterial cell death, which opens avenues for developing new bactericides. nih.gov

G-Quadruplex (G4) DNA: Novel quinazoline-based compounds have been designed to simultaneously stabilize G-quadruplex DNA structures and inhibit the STAT3 protein. acs.org Stabilizing G4 structures, which are prevalent in oncogene promoters, can induce DNA damage in cancer cells, representing a promising anticancer strategy. acs.org

Sodium-Hydrogen Exchanger 1 (NHE-1): Quinazoline has been used as a scaffold to develop inhibitors of NHE-1, a target implicated in various physiological processes. nih.gov

These discoveries highlight that the quinazoline scaffold can be adapted to interact with diverse classes of biomolecules, from enzymes and signaling proteins to non-canonical DNA structures, thereby broadening their potential applications in treating a variety of diseases. nih.govnih.govacs.org

Development of Advanced Synthetic Strategies for Complex Quinazoline Architectures

The growing interest in quinazoline derivatives has spurred the development of innovative and efficient synthetic methodologies to construct complex and functionally diverse molecules. mdpi.comnih.gov Modern synthetic chemistry has moved beyond traditional methods to embrace more advanced strategies, including transition metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry approaches. nih.govfrontiersin.orgorganic-chemistry.org

Transition metal catalysis has become a powerful tool for quinazoline synthesis. Various metals are employed to facilitate key bond formations:

Copper-Catalyzed Reactions: Copper catalysts are used in one-pot, multi-component reactions to synthesize quinazolines from substrates like 2-aminoarylketones and methylarenes or o-bromoaromatic ketones and aldehydes. mdpi.com These methods often involve tandem reactions, such as oxidative C-H amination followed by intramolecular cyclization. mdpi.com

Rhodium-Catalyzed Annulation: This method allows for the direct synthesis of complex fused systems like 5-arylimidazo[1,2-c]quinazolines from ketones and 2-arylimidazoles. frontiersin.org

Palladium-Catalyzed Cascade Reactions: Palladium catalysts enable the synthesis of 4-arylquinazolines from 2-aminobenzonitriles and boronic acids through a cascade involving C-C coupling and subsequent C-N bond formation. organic-chemistry.org

Beyond metal catalysis, other advanced strategies are gaining prominence:

Microwave-Promoted Synthesis: Microwave irradiation accelerates reactions, allowing for the rapid synthesis of functionalized quinazolines from precursors like O-phenyl oximes and aldehydes. organic-chemistry.org

Metal-Free Oxidative Coupling: The use of molecular iodine (I2) as a catalyst with oxygen as a green oxidant provides an economical and environmentally friendly way to synthesize quinazolines via benzylic sp3 C-H bond amination. frontiersin.orgmdpi.com

Photoredox Catalysis: Visible light-based photoredox catalytic systems enable the metal-free oxidative coupling of amidine derivatives to form the quinazoline ring, often with low catalyst loading. frontiersin.org

These advanced synthetic methods offer greater efficiency, broader substrate scope, and better functional group tolerance, facilitating the creation of extensive libraries of complex quinazoline derivatives for drug discovery and chemical biology research. nih.govfrontiersin.org

Synergistic Integration of Experimental and Computational Methodologies in Compound Optimization

The optimization of lead compounds is a critical phase in drug discovery, and for quinazoline derivatives, this process is increasingly driven by a synergistic integration of computational and experimental techniques. nih.govnih.gov This combined approach accelerates the design-synthesize-test cycle, enabling the development of more potent and selective inhibitors. nih.govacs.org

Computational (In Silico) Methods:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR analyses are used to build mathematical models that correlate the chemical structures of quinazoline derivatives with their biological activities. nih.govacs.org These models can predict the potency of newly designed compounds, guiding the selection of the most promising candidates for synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. researchgate.netnih.gov For quinazoline inhibitors, docking studies provide insights into key interactions within the active site of targets like EGFR, helping to rationalize observed activities and design modifications to enhance binding. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of ligand-protein complexes over time. researchgate.netnih.gov By simulating the dynamic behavior of the complex, researchers can confirm the stability of binding modes predicted by docking and gain a deeper understanding of the binding thermodynamics. nih.gov

Experimental Integration: The predictions from these in silico methods guide the experimental workflow. For example, based on QSAR and docking predictions, specific modifications at positions like N-3 and C-6 of the quinazoline ring can be prioritized for synthesis. acs.org The newly synthesized compounds are then subjected to experimental evaluation, such as in vitro anti-proliferative assays and enzyme inhibition assays. nih.govnih.gov The experimental results are then fed back into the computational models to refine them, creating a powerful iterative cycle for lead optimization. nih.govacs.org This integrated strategy has been successfully used to design novel quinazoline-based EGFR inhibitors with enhanced binding affinity and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov

Exploration of Quinazolines in Emerging Chemical Biology Areas

The unique structural and chemical properties of the quinazoline scaffold have led to its exploration in emerging areas of chemical biology beyond traditional drug development. These applications leverage quinazoline derivatives as sophisticated tools to probe biological systems and develop new technologies. researchgate.net

One significant emerging area is the development of fluorescent probes and bioimaging reagents . Certain quinazolinone derivatives have been found to possess favorable luminescence properties. researchgate.net Benefiting from their excellent biocompatibility and low toxicity, these compounds are being developed as fluorescent probes for detecting metal ions and for other bioimaging applications. researchgate.net For example, probes based on the 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are a key area of research. researchgate.net The development of quinazolinone molecules as environment-sensitive probes and for two-photon fluorescence bioimaging is also an active field of investigation. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-methyl-N,4-diphenylquinazolin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example:

- Step 1: React 6-bromo-4-chloroquinazoline with a substituted amine (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base as a catalyst at room temperature to form intermediates .

- Step 2: Perform Suzuki-Miyaura coupling with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave irradiation (150°C, 1 h) . Key Reagents and Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield |

|---|---|---|---|---|

| 1 | Hunig’s base, DMF | DMF | RT, 2 h | ~99% |

| 2 | Pd(PPh₃)₄, Na₂CO₃ | DMF | 150°C (microwave), 1 h | 58% |

Q. How can the purity of synthesized this compound be determined?

Methodological Answer: Use LCMS with dual gradients:

- Gradient 1: 4%→100% acetonitrile (0.025% TFA) in water (0.05% TFA) over 3 minutes at 1 mL/min.

- Gradient 2: 4%→100% acetonitrile over 7 minutes. Retention times and UV absorption profiles (e.g., >95% purity at λ = 254 nm) confirm purity .

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, δ 4.97 (d, J=5.53 Hz) indicates a methylene bridge .

- HRMS: Exact mass matching calculated [M+H]+ (e.g., 362.0957 for a related quinazoline derivative) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Step 1: Synthesize derivatives with substitutions at the quinazoline 2-, 4-, and 6-positions. Use 3D-QSAR to correlate substituent electronic/hydrophobic properties with bioactivity .

- Step 2: Test inhibitory activity against kinases (e.g., CDC2-like kinases) using enzymatic assays (e.g., Reaction Biology Corporation’s protocols) . Example SAR Table:

| Substituent (Position) | LogP | IC₅₀ (nM) | Target Kinase |

|---|---|---|---|

| -OCH₃ (6-) | 2.1 | 12 | CLK1 |

| -NO₂ (6-) | 1.8 | 8 | CLK2 |

Q. What strategies resolve conflicting bioactivity data across assays?

Methodological Answer:

Q. How does molecular docking predict interactions with enzyme targets?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite.

- Protocol: Dock the compound into kinase ATP-binding pockets (e.g., CLK1 PDB: 4NXV). Analyze hydrogen bonds (e.g., with hinge-region Glu/D residues) and π-π stacking (quinazoline core vs. hydrophobic pockets) .

Q. How to optimize reaction conditions for higher yields?

Methodological Answer:

- DoE (Design of Experiments): Vary solvent (DMF vs. THF), temperature (RT vs. 60°C), and catalyst loading (5–10 mol% Pd).

- Microwave Synthesis: Reduces reaction time (e.g., 1 h vs. 24 h conventional heating) and improves yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.